Structural Differentiation: 5-Methyl-2-Pyridinyl Substitution vs. Lead PETT Thiazolyl and Clinical Candidate Trovirdine (5-Bromo-2-Pyridinyl)
PT-103 (PETT Analog 53) is distinguished from the PETT lead compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea, by replacement of the thiazolyl ring with a 5-methyl-2-pyridinyl moiety, and from the clinical candidate trovirdine (LY300046·HCl; N-[2-(2-pyridyl)ethyl]-N'-[2-(5-bromopyridyl)]thiourea) by the presence of a C-5 methyl group rather than a C-5 bromine on the pyridinyl ring and by the unsubstituted phenethyl (vs. pyridylethyl) linker on the opposite thiourea nitrogen [1]. This combination of a 5-methyl-2-pyridinyl group with an unsubstituted 2-phenylethyl chain defines a specific chemical space within the PETT series that is not represented by either the lead compound or the advanced clinical candidate [2].
| Evidence Dimension | Heteroaryl substitution pattern on thiourea core (Pyridine N-side) |
|---|---|
| Target Compound Data | 5-methyl-2-pyridinyl (PT-103) |
| Comparator Or Baseline | 2-thiazolyl (lead PETT compound, compound 1); 5-bromo-2-pyridinyl (trovirdine/LY300046) |
| Quantified Difference | Structural difference only; quantitative activity data for PT-103 not reported in accessible primary literature. The PETT SAR paper reports the lead compound IC₅₀ = 0.9 µM (HIV-1 RT enzyme) and trovirdine IC₅₀ = 15 nM (HIV-1 RT enzyme) [1]. |
| Conditions | SARS established via HIV-1 RT enzymatic assay (rCdG template) and MT-4 cell culture antiviral assay as described in Bell et al. (1995) and Cantrell et al. (1996) [1] [2] |
Why This Matters
The 5-methyl-2-pyridinyl moiety of PT-103 occupies a discrete SAR position; procurement of a compound with this precise substitution is necessary for researchers investigating the electronic and steric contributions of the pyridinyl C-5 position to RT binding and mutant-strain cross-resistance within the PETT chemotype.
- [1] Bell, F. W.; Cantrell, A. S.; Högberg, M.; Jaskunas, S. R.; Johansson, N. G.; Jordan, C. L.; Kinnick, M. D.; Lind, P.; Morin, J. M.; Noreen, R.; et al. Phenethylthiazolethiourea (PETT) Compounds, a New Class of HIV-1 Reverse Transcriptase Inhibitors. 1. Synthesis and Basic Structure-Activity Relationship Studies of PETT Analogs. J. Med. Chem. 1995, 38 (25), 4929–4936. View Source
- [2] Cantrell, A. S.; Engelhardt, P.; Högberg, M.; Jaskunas, S. R.; Johansson, N. G.; Jordan, C. L.; Kangasmetsa, J.; Kinnick, M. D.; Lind, P.; Morin, J. M.; et al. Phenethylthiazolylthiourea (PETT) Compounds as a New Class of HIV-1 Reverse Transcriptase Inhibitors. 2. Synthesis and Further Structure–Activity Relationship Studies of PETT Analogs. J. Med. Chem. 1996, 39 (21), 4261–4274. View Source
